molecular formula C19H22N2 B11414653 1-(3-methylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole

1-(3-methylbenzyl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11414653
M. Wt: 278.4 g/mol
InChI Key: IIWCZPBPTIIJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features and the resulting biological activities. Its combination of a benzodiazole core with methylphenyl and methylpropyl substituents provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C19H22N2/c1-14(2)11-19-20-17-9-4-5-10-18(17)21(19)13-16-8-6-7-15(3)12-16/h4-10,12,14H,11,13H2,1-3H3

InChI Key

IIWCZPBPTIIJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.